molecular formula C20H19NO2 B3001862 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid CAS No. 724749-09-1

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid

Cat. No. B3001862
CAS RN: 724749-09-1
M. Wt: 305.377
InChI Key: OTLWNNUDCRJZLG-UHFFFAOYSA-N
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Description

The compound 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core substituted with a 2,5-dimethylphenyl group and an ethyl group, along with a carboxylic acid functionality. This structure suggests potential for a variety of chemical reactions and interactions due to the presence of both electron-rich and electron-deficient regions within the molecule.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring through methods such as the Friedländer synthesis or the Doebner-Miller reaction. In the case of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid, a similar synthetic route may be employed, starting from 2-aminobenzoic acids. For instance, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is achieved by converting anthranilic acids to isatoic anhydrides, followed by reaction with the sodium enolate of ethyl acetoacetate . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The substitution pattern on the quinoline core can significantly influence the molecular conformation and, consequently, the chemical reactivity and physical properties of the compound. For example, the introduction of methyl groups can lead to steric hindrance and affect the planarity of the molecule . The exact molecular structure of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid would require further investigation, potentially through X-ray crystallography or computational modeling, to determine the precise conformation and electronic distribution.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid would be influenced by its molecular structure. The presence of electron-donating and electron-withdrawing groups would affect its acidity, solubility, and absorption characteristics. For example, the introduction of a carboxylic acid group typically increases the compound's acidity and hydrogen bonding capability, which can enhance solubility in polar solvents . The dimethylphenyl substitution may contribute to increased hydrophobicity and could affect the compound's melting point and boiling point. Detailed analysis of these properties would require experimental measurements and computational studies.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research indicates the development of synthesis techniques for compounds related to 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid, highlighting a method for synthesizing 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. This involves a reaction of acyl- and aroylpyruvic acids with amino compounds, supported by ab initio quantum-chemical calculations for formation mechanisms (Rudenko et al., 2012).

  • Photoreleasable Protecting Group : The 2,5-dimethylphenyl component has been utilized as a photoreleasable protecting group for carboxylic acids. Photolysis of its esters leads to the efficient release of corresponding carboxylic acids, useful in controlled synthetic processes (Klan, Zabadal, Heger, 2000).

  • Structural Aspects of Derivatives : Investigations into the structural aspects of quinoline derivatives similar to 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid reveal insights into their crystal structures, salt, and inclusion compound formation. These studies provide a basis for understanding the physicochemical properties of these compounds (Karmakar, Sarma, Baruah, 2007).

Medicinal Chemistry and Biological Applications

  • Antibacterial and Antifungal Properties : Research on analogs of nalidixic acid, incorporating 2,5-dimethylpyrrole groups, suggests potential antibacterial activities. This includes the exploration of compounds containing structural elements similar to 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid (Corelli et al., 1983).

  • Photolabile Protecting Group in Biochemistry : Utilization of related dimethylphenyl compounds as photolabile protecting groups for biological messengers. This application is particularly relevant in fields requiring controlled release of bioactive substances (Fedoryak, Dore, 2002).

  • Conformational Analysis for Drug Design : Structural and conformational analysis of dimethylphenoxyethyl derivatives provides insights relevant for drug design, particularly in the development of pharmaceuticals with specific stereochemical requirements (Nitek et al., 2020).

Safety and Hazards

2,5-Dimethylphenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and protective measures should be taken when handling it .

Future Directions

N-2,5-Dimethylphenylthioureido Acid Derivatives have been explored as novel scaffolds for the development of antimicrobial candidates targeting multidrug-resistant Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-8-ethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-4-14-6-5-7-15-17(20(22)23)11-18(21-19(14)15)16-10-12(2)8-9-13(16)3/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLWNNUDCRJZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=CC(=C3)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carboxylic acid

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